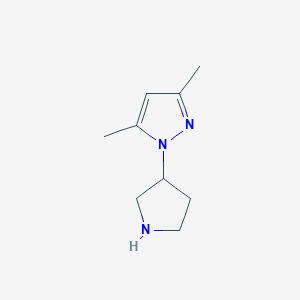

3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole

Description

Historical Context and Discovery of Pyrazole Derivatives

The historical development of pyrazole chemistry traces its origins to the pioneering work of German chemist Ludwig Knorr, who first synthesized pyrazole in 1883. Knorr's groundbreaking research laid the foundation for the exploration of this heterocyclic system across various scientific disciplines, initially garnering attention for its intriguing chemical properties and potential applications. The synthesis of antipyrine, now known as phenazone, represented a commercial milestone as the first synthetic drug, which remained the most widely used pharmaceutical agent until its replacement by aspirin in the early twentieth century.

Following Knorr's initial discoveries, the field expanded significantly through the contributions of Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis from acetylene and diazomethane. This methodological advancement facilitated broader exploration of pyrazole derivatives and their potential applications. Throughout the twentieth century, researchers increasingly recognized the medicinal potential of pyrazole-containing compounds, marking the beginning of a new era in pharmaceutical chemistry where pyrazole scaffolds became central to drug development strategies.

The evolution of pyrazole chemistry has demonstrated remarkable progress, with the unfused pyrazole ring proving to be extensively employed in medicinal chemistry and drug development. The versatility of this scaffold has been exemplified through its incorporation into numerous clinically tested protein kinase inhibitors, where it serves as a fundamental framework with drug-like properties and bioisosteric replacement functions. The historical trajectory of pyrazole research has culminated in the approval of multiple small molecule protein kinase inhibitors by regulatory authorities, including avapritinib, asciminib, crizotinib, encorafenib, erdafitinib, pralsetinib, pirtobrutinib, and ruxolitinib.

Nomenclature and Structural Overview

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, designating a five-membered pyrazole ring substituted at positions 3 and 5 with methyl groups, and at position 1 with a pyrrolidin-3-yl substituent. The compound is alternatively identified by its Chemical Abstracts Service registry number 1177347-39-5, which provides unambiguous identification within chemical databases and literature.

Table 1: Structural and Identification Data for this compound

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 3,5-dimethyl-1-(3-pyrrolidinyl)-1H-pyrazole |

| Molecular Formula | C₉H₁₅N₃ |

| Molecular Weight | 165.24 g/mol |

| Chemical Abstracts Service Number | 1177347-39-5 |

| Simplified Molecular Input Line Entry System | CC1=CC(=NN1C2CCNC2)C |

| International Chemical Identifier Key | QIHBXSYHLABMSM-UHFFFAOYSA-N |

The molecular architecture of this compound exhibits a complex three-dimensional structure resulting from the fusion of two distinct heterocyclic systems. The pyrazole component contributes a planar five-membered aromatic ring containing two nitrogen atoms in adjacent positions, while the pyrrolidine moiety introduces a saturated five-membered ring with a single nitrogen atom. This structural combination creates a molecular framework that possesses both aromatic character and conformational flexibility, characteristics that are crucial for potential biological activity and synthetic versatility.

The pyrazole ring in this compound maintains its characteristic aromatic properties, featuring a system of six π electrons distributed across the five-membered ring structure. The two nitrogen atoms occupy vicinal positions, with one nitrogen bearing a hydrogen atom that can participate in hydrogen bonding interactions, while the other nitrogen serves as the point of attachment for the pyrrolidine substituent. The methyl groups at positions 3 and 5 of the pyrazole ring provide steric bulk and electronic modulation that can influence both the chemical reactivity and biological properties of the molecule.

Significance of Pyrazole and Pyrrolidine Moieties in Heterocyclic Chemistry

The significance of pyrazole and pyrrolidine moieties in heterocyclic chemistry stems from their fundamental roles as privileged scaffolds in pharmaceutical research and their unique chemical properties that facilitate diverse biological activities. Pyrazole derivatives have demonstrated an extensive range of biological activities, including antimicrobial, antifungal, antitubercular, anti-inflammatory, and anticancer properties, establishing this heterocycle as a cornerstone of medicinal chemistry. The pyrazole nucleus has been recognized for its therapeutic value across a wide spectrum of medical applications, serving as the structural foundation for numerous drugs targeting inflammation, pain, cancer, tuberculosis, and bacterial infections.

Table 2: Biological Activities Associated with Pyrazole and Pyrrolidine Derivatives

| Heterocyclic Moiety | Primary Biological Activities | Representative Applications |

|---|---|---|

| Pyrazole | Antimicrobial, Antifungal, Anti-inflammatory | Celecoxib, Protein kinase inhibitors |

| Pyrrolidine | Central nervous system activity, Enzyme inhibition | Piracetam, Aniracetam, Proline derivatives |

| Hybrid Systems | Enhanced selectivity, Multi-target activity | Novel drug candidates |

The pyrrolidine scaffold contributes equally significant value to heterocyclic chemistry, particularly due to its saturated nature that provides conformational flexibility and its presence in numerous natural products and pharmaceutical agents. Pyrrolidine derivatives are found extensively in natural alkaloids, including nicotine and hygrine, and form the structural basis for important drug classes such as the racetam compounds. The amino acids proline and hydroxyproline represent naturally occurring pyrrolidine derivatives that play crucial roles in protein structure and biological function.

The combination of pyrazole and pyrrolidine moieties in a single molecular framework, as exemplified by this compound, represents an advanced approach in heterocyclic chemistry that seeks to capitalize on the complementary properties of both systems. This hybrid approach enables the development of compounds with potentially enhanced biological profiles, improved selectivity, and novel mechanisms of action that cannot be achieved through single heterocyclic systems alone. The strategic incorporation of both aromatic and saturated heterocyclic elements creates molecular architectures capable of engaging multiple biological targets simultaneously, a concept that has gained significant attention in contemporary drug discovery efforts.

Scope and Objectives of the Present Academic Inquiry

The scope of this academic inquiry encompasses a comprehensive examination of this compound within the broader context of hybrid heterocyclic chemistry and its implications for modern chemical research. The primary objective involves establishing a thorough understanding of this compound's structural characteristics, chemical properties, and position within the established frameworks of pyrazole and pyrrolidine chemistry. This investigation aims to elucidate the fundamental principles governing the behavior of such hybrid systems and their potential contributions to advancing both theoretical understanding and practical applications in chemical sciences.

The present inquiry seeks to address several critical aspects of this compound chemistry, including the structural relationships between its constituent heterocyclic components and the resulting molecular properties. A particular focus will be placed on understanding how the combination of pyrazole and pyrrolidine moieties influences the overall chemical reactivity, stability, and potential biological activity of the compound. This analysis will contribute to the broader scientific understanding of how structural modifications in heterocyclic systems can be leveraged to achieve desired chemical and biological properties.

Furthermore, this academic investigation aims to position this compound within the current landscape of heterocyclic drug discovery and materials science applications. The compound represents an exemplar of contemporary approaches to molecular design that emphasize the strategic combination of established pharmacophoric elements to create novel chemical entities with enhanced properties. Through systematic analysis of this compound's characteristics and comparison with related heterocyclic systems, this inquiry seeks to contribute valuable insights that may inform future research directions in the field of hybrid heterocyclic chemistry.

Structure

2D Structure

Properties

IUPAC Name |

3,5-dimethyl-1-pyrrolidin-3-ylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-5-8(2)12(11-7)9-3-4-10-6-9/h5,9-10H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHBXSYHLABMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2CCNC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, followed by further functionalization to introduce the pyrrolidine ring . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or xylene .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by reagents like Chromium (VI) oxide.

Reduction: Common reducing agents such as sodium borohydride can be used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Chromium (VI) oxide in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carbonyl compounds, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which are crucial for its application in pharmacology:

- Anti-inflammatory Properties : Numerous studies have demonstrated the anti-inflammatory effects of pyrazole derivatives. For instance, compounds derived from pyrazole have shown effectiveness in reducing inflammation in various models, including carrageenan-induced edema in rats . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance anti-inflammatory activity.

- Antimicrobial Activity : 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole has been evaluated for its antimicrobial properties. Research has indicated that pyrazole derivatives possess significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups enhances their efficacy .

2.1. Respiratory Syncytial Virus Inhibition

The compound has shown promise as a potential therapeutic agent for treating respiratory syncytial virus (RSV) infections. Its structural features allow it to interact effectively with viral proteins, inhibiting their function. A study highlighted the design of pyrazolo[1,5-a]pyrimidine derivatives that include piperidine rings, which are critical for maintaining optimal dihedral angles necessary for effective antiviral activity .

2.2. Cancer Treatment

Research has also focused on the anticancer potential of this compound derivatives. Compounds have been screened against various human tumor cell lines, showing significant cytotoxic effects. For example, specific derivatives exhibited IC50 values indicating potent activity against cancer cells . The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis in cancerous cells.

3.1. Synthetic Approaches

The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents on the pyrazole ring to enhance biological activity. Techniques such as hydrazine treatment with aromatic aldehydes have been employed to create diverse fused pyrazole derivatives .

3.2. Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the efficacy of these compounds. Modifications at different positions on the pyrazole ring can lead to variations in potency and selectivity against specific biological targets. For instance, the introduction of methyl groups has been associated with increased lipophilicity and enhanced bioactivity.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Target Compound : 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole

- Substituents : Methyl groups (3,5-positions), pyrrolidin-3-yl group (1-position).

- Synthesis: Limited synthesis details are available in the provided evidence. Its discontinued status suggests challenges in scalability or stability .

Analog 1 : 3,5-Diphenyl-1H-pyrazole

- Substituents : Phenyl groups (3,5-positions).

- Synthesis : Prepared via cyclocondensation of chalcone derivatives with hydrazine, validated by IR, NMR, and single-crystal X-ray diffraction .

- Key Difference : Phenyl groups enhance aromatic stacking interactions, whereas pyrrolidine in the target compound introduces a basic nitrogen and flexibility.

Analog 2 : 5-(2-Chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (4f)

- Substituents : Chlorophenyl, phenyl, and carbothioamide groups.

- Synthesis : Derived from hydrazine reactions with chalcone precursors, characterized by HRMS and NMR .

Analog 3 : (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone

- Substituents : Two 3,5-dimethyl-pyrazolyl groups linked to an indolizine core.

- Synthesis : Prepared via coupling reactions, structurally confirmed by X-ray crystallography using SHELX software .

- Key Difference : The indolizine-pyrazole hybrid structure expands π-conjugation, relevant for materials science applications.

Spectroscopic and Crystallographic Characterization

3,5-Diphenyl-1H-pyrazole Derivatives

- Activities: Antipyretic, anti-inflammatory, and platelet antiaggregating effects in rodents. Weak analgesic and antiarrhythmic activities noted .

- Mechanism : Likely mediated by cyclooxygenase (COX) inhibition due to aromatic substituents.

Carbothioamide Derivatives (e.g., 4f)

- Activities : Antimicrobial and antifungal properties, attributed to the thioamide group’s electrophilic reactivity .

Indolizine-Pyrazole Hybrids

- Potential: Indolizine cores are associated with anticancer and antiviral activities, though specific data for this hybrid are pending .

Computational and Industrial Relevance

Biological Activity

3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring bonded to a pyrrolidine moiety, which enhances its lipophilicity and may influence its interactions with biological targets. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts.

Chemical Structure

The chemical structure of this compound consists of:

- A pyrazole ring : A five-membered ring containing three carbon atoms and two nitrogen atoms.

- A pyrrolidine ring : A saturated five-membered ring containing one nitrogen atom.

This structural combination imparts distinct chemical reactivity and biological properties, making it particularly valuable for targeted therapeutic applications.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives, including this compound, possess antimicrobial properties. For instance, compounds derived from pyrazoles have shown effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus .

Anti-inflammatory Effects

The pyrazole nucleus is recognized for its anti-inflammatory properties. Compounds with similar structures have been evaluated for their potential to inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives. For example, this compound has been screened against various human tumor cell lines, showing promising results in inhibiting cancer cell proliferation . The compound's mechanism may involve modulation of cell signaling pathways associated with cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to:

- Inhibition or activation of enzymatic functions.

- Modulation of cell signaling pathways .

- Alterations in gene expression , which can affect cellular metabolism and energy production .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| This compound | Contains additional methyl groups on the pyrazole | Enhanced lipophilicity and potential bioactivity |

| 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride | Features an azetidine ring instead of pyrrolidine | Different pharmacological profile due to ring structure |

| 1-Methyl-3-(3-pyrrolidinyl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride | Incorporates a pyridine moiety | Potentially distinct receptor interactions |

Case Studies

Several case studies have highlighted the biological activity of pyrazoles:

- Anticancer Screening : A study screened various pyrazole derivatives against 60 human tumor cell lines. The results indicated that certain modifications in the pyrazole structure significantly enhanced anticancer activity .

- Antimicrobial Testing : Pyrazoles were tested for antimicrobial activity against multiple bacterial strains. Results showed effective inhibition at concentrations comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethyl-1-pyrrolidin-3-yl-1H-pyrazole and its derivatives?

- Methodological Answer : The compound can be synthesized via condensation reactions between hydrazine derivatives and diketones. For example, microwave-assisted synthesis (100–150°C, 10–30 min) with aroyl chlorides and 3,5-dimethylpyrazole precursors yields functionalized derivatives efficiently . Derivatives like 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazin-3-yl butanohydrazide are synthesized via nucleophilic substitution, using ethanol as a solvent and triethylamine as a base .

- Key Data :

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Microwave-assisted | 150°C, 20 min | 75–85 | |

| Nucleophilic substitution | EtOH, Et₃N, 24h | 68 |

Q. How can IR spectroscopy and X-ray crystallography confirm structural identity?

- Methodological Answer : IR spectra (400–4000 cm⁻¹) identify functional groups: N-H stretches (~3400 cm⁻¹) and C=N/C-C vibrations (1600–1500 cm⁻¹) . Single-crystal X-ray diffraction (298 K, Mo-Kα radiation) resolves bond lengths and angles, with R-factors <0.05 ensuring accuracy .

- Example Data :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| IR | 3400 cm⁻¹ (N-H), 1580 cm⁻¹ (C=N) | |

| XRD | Bond length: C-N (1.34 Å), R-factor: 0.050 |

Q. What are common derivatives of this compound in medicinal chemistry?

- Methodological Answer : Functionalization at the pyrrolidine or pyrazole rings enhances bioactivity. For instance:

- Anti-HCV agents : Aroyl derivatives (e.g., 1-aroyl-3,5-dimethyl-1H-pyrazole) synthesized via microwave-assisted reactions show EC₅₀ values of 2–10 µM .

- Anticancer agents : Tetrazine-linked derivatives exhibit IC₅₀ values of 15–25 µM in MTT assays .

Q. Which solvent systems optimize purification of this compound?

- Methodological Answer : Ethanol/water (7:3 v/v) is ideal for recrystallization due to moderate polarity. Chromatography (silica gel, ethyl acetate/hexane 1:4) resolves regioisomers .

Q. How is purity assessed using chromatographic techniques?

- Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient, 1 mL/min) with UV detection (254 nm) achieves >98% purity. Retention times vary by derivative (e.g., 8.2 min for parent compound) .

Advanced Research Questions

Q. How do methyl groups at positions 3 and 5 influence biological interactions?

- Methodological Answer : Methyl groups enhance lipophilicity (logP +0.5) and stabilize π-π stacking with protein targets. Molecular docking (AutoDock Vina) shows binding affinity improvements of 1.5–2.0 kcal/mol compared to non-methylated analogs .

Q. What computational strategies predict reactivity and regioselectivity?

- Methodological Answer : DFT calculations (B3LYP/6-311G(d,p)) optimize transition states. Fukui indices identify electrophilic sites (C-4 of pyrazole) for functionalization. Solvent effects (PCM model) refine reaction pathways .

Q. How to resolve contradictions in bioactivity data across studies?

- Methodological Answer : Cross-validate assays (e.g., MTT vs. LDH cytotoxicity) under standardized conditions (24h exposure, 10% FBS). For anti-HCV activity, use replicon assays (EC₅₀) alongside NS5B polymerase inhibition tests .

Q. What strategies enable regioselective substitution on the pyrazole ring?

- Methodological Answer : Directed ortho-metalation (LDA, THF, -78°C) at C-4 precedes electrophilic quenching. Protecting groups (e.g., SEM) on pyrrolidine improve selectivity .

Q. How to design SAR studies for TNF-α/IL-6 inhibition?

- Methodological Answer : Synthesize analogs with varying substituents (e.g., trifluoromethyl, cyclopropyl) at C-1 and C-3. Test in LPS-induced macrophage models (IC₅₀ for TNF-α: 5–20 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.